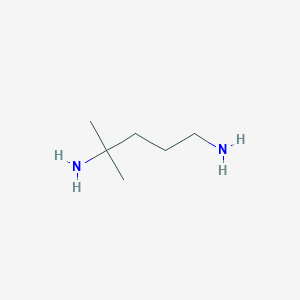

4-Methylpentane-1,4-diamine

Vue d'ensemble

Description

4-Methylpentane-1,4-diamine, also known as 4-MPD, is an organic compound that has been used in a variety of scientific research applications. 4-MPD is a diamine, a molecule composed of two amine groups, and is a colorless liquid at room temperature. It is a versatile compound, with a variety of uses in organic synthesis and as a reagent in a variety of biochemical and physiological experiments.

Applications De Recherche Scientifique

Carbon Dioxide Absorption

4-Methylpentane-1,4-diamine derivatives, like 1,5-diamino-2-methylpentane (DAMP), have been researched for their efficacy in carbon dioxide absorption. Studies conducted in isothermal batch reactors have revealed that DAMP solutions can effectively capture CO2, demonstrating promising results compared to traditional solvents like MEA and MDEA. These solutions exhibit significant equilibrium CO2 loading and low volatility, which could be advantageous in CO2 removal processes (Azhgan, Farsi, & Eslamloueyan, 2016) (Azhgan, Farsi, & Eslamloueyan, 2017).

Polyurea Formation

Research on polyurea formation using compounds related to this compound, such as 2-methylpentane-1,5-diamine, has been conducted. The studies focused on the infrared temperature-induced changes in hydrogen-bonded ureas, shedding light on the properties and potential applications of polyurea materials (Coleman et al., 1997).

Iron(III) Extraction

This compound derivatives have been utilized in the selective extraction and separation of iron(III). The process involves quantitative extraction from acidic solutions, followed by titrimetric determination. This method demonstrates the compound's potential in analytical and separation sciences (Gawali & Shinde, 1974).

Orientations Futures

A new chloroquine-derived photoaffinity probe has been prepared by a convergent synthesis from derivative of 4,7-dichloroquinoline and N1,N1-diethyl-N4-methylpentane . This probe has a unique 3-azido photolabel, the pyridine ring of the quinoline, and the presence of a secondary amine at the 4-position of the quinoline . These features, particularly the 4-amino methylation, prevent triazole formation through combination of the 3-azide and the 4-amine . This undergoes facile cleavage with exposure to a medium-pressure mercury lamp with a 254 nm excitation wavelength .

Mécanisme D'action

Target of Action

Similar compounds such as polyamines have been found to interact with various cellular components, including nucleic acids, proteins, and membranes .

Mode of Action

These include direct binding to nucleic acids, influencing membrane stability, and modulating enzyme activities .

Biochemical Pathways

While the specific biochemical pathways affected by 4-Methylpentane-1,4-diamine are not well-studied, polyamines have been shown to regulate several biochemical pathways. They can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms. These activations modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .

Pharmacokinetics

Similar compounds such as polyamines are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in urine .

Result of Action

They can influence gene expression, protein synthesis, cell growth and differentiation, membrane stability, and response to stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity . .

Analyse Biochimique

Biochemical Properties

4-Methylpentane-1,4-diamine plays a significant role in biochemical reactions, particularly in the metabolism of polyamines. Polyamines are small, positively charged molecules that are involved in various cellular processes, including cell growth, differentiation, and stress responses. This compound interacts with enzymes such as diamine oxidase and polyamine oxidase, which are responsible for the catabolism of polyamines. These interactions result in the formation of aminoaldehydes and hydrogen peroxide, which can further participate in other biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, polyamines, including this compound, regulate growth, development, and stress responses by modulating ion transport, calcium dynamics, and protein kinase activities . In animal cells, this compound can affect cell proliferation and apoptosis by interacting with signaling molecules and transcription factors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, this compound can inhibit the activity of diamine oxidase, resulting in the accumulation of polyamines and subsequent changes in gene expression . Additionally, it can activate signaling pathways that regulate cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular metabolism and gene expression, which may affect cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote cell growth and differentiation, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxic effects at high doses include cellular damage, oxidative stress, and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and catabolism of polyamines. It interacts with enzymes such as ornithine decarboxylase and spermidine synthase, which are involved in the synthesis of polyamines . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by polyamine transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the peroxisomes, where it participates in the catabolism of polyamines . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

4-methylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,8)4-3-5-7/h3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLFXPIYRPOHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550563 | |

| Record name | 4-Methylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83686-55-9 | |

| Record name | 4-Methylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

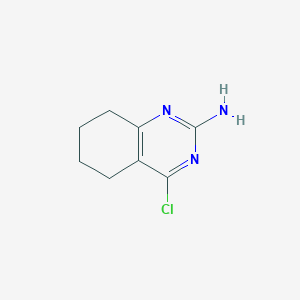

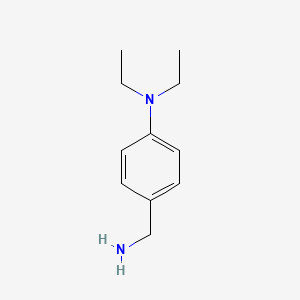

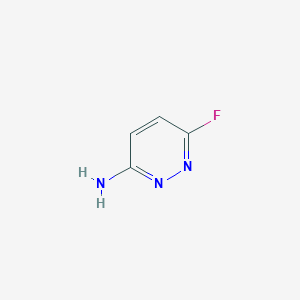

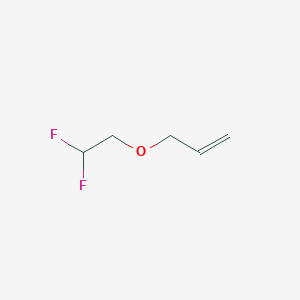

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

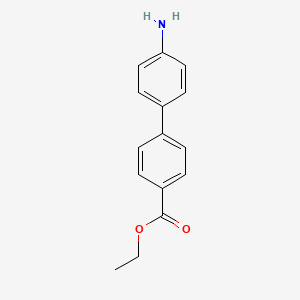

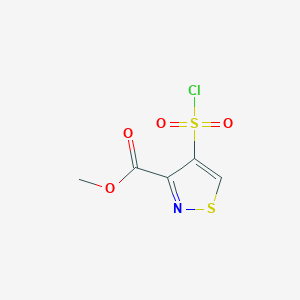

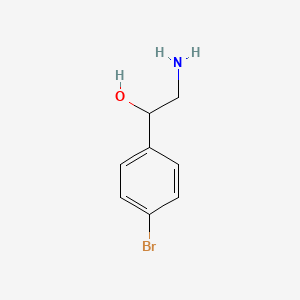

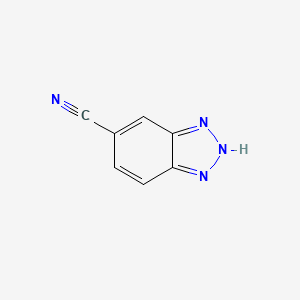

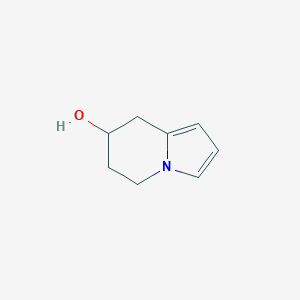

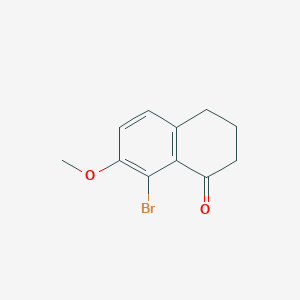

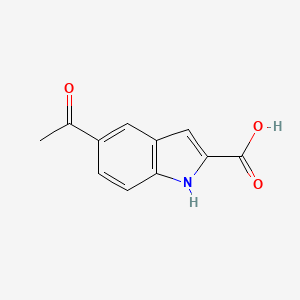

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)